2-({5,6-dimethyl-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(2-phenylethyl)acetamide
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Description
2-({5,6-dimethyl-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(2-phenylethyl)acetamide is a useful research compound. Its molecular formula is C24H23N3O2S2 and its molecular weight is 449.59. The purity is usually 95%.
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Scientific Research Applications
Crystallography and Molecular Conformation
Compounds with structures similar to "2-({5,6-dimethyl-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(2-phenylethyl)acetamide" have been analyzed for their crystal structures, revealing insights into their molecular conformations. Studies have shown that such compounds can adopt folded conformations stabilized by intramolecular hydrogen bonding, indicating potential for unique molecular interactions (Subasri et al., 2016) (Subasri et al., 2017).
Molecular Docking and Drug Design
Some derivatives of thieno[2,3-d]pyrimidines have been investigated for their potential as antiviral agents, particularly against COVID-19, through molecular docking studies. These studies evaluate the interaction of such compounds with viral proteins, offering a pathway for the development of novel antiviral drugs. The optimized geometry, drug likeness, and molecular docking analyses provide insights into their pharmacokinetic properties and potential efficacy as therapeutic agents (Mary et al., 2020).
Synthesis and Chemical Properties
Research has also focused on the synthesis of thieno[2,3-d]pyrimidines and their derivatives, exploring their chemical properties and reactions under various conditions. These synthetic pathways offer insights into the versatility and reactivity of the core structure, laying the groundwork for the development of new compounds with potential applications in medicinal chemistry and materials science (Davoodnia et al., 2009).
Antimicrobial and Antitumor Activities
Compounds within this class have been synthesized and evaluated for their antimicrobial and antitumor activities. The exploration of their biological activities is crucial for identifying new therapeutic agents. Such studies have revealed that certain derivatives exhibit potent activity against a range of microbial strains and cancer cell lines, highlighting their potential in the development of new treatments (Hafez et al., 2017).
Properties
IUPAC Name |
2-(5,6-dimethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2S2/c1-16-17(2)31-22-21(16)23(29)27(19-11-7-4-8-12-19)24(26-22)30-15-20(28)25-14-13-18-9-5-3-6-10-18/h3-12H,13-15H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIBCEEUASPGHMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)NCCC3=CC=CC=C3)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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